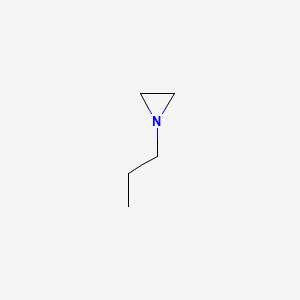![molecular formula C19H11NO4 B14169218 3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 924288-94-8](/img/structure/B14169218.png)
3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one includes a benzopyran ring fused with a pyridine ring, and a hydroxybenzoyl group attached to the third position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves a multi-step process. One common method includes the following steps:
O-Acylation: The initial step involves the acylation of a suitable precursor, such as a phenol derivative, with an acyl chloride or anhydride.
Fries Rearrangement: The acylated product undergoes Fries rearrangement to form the corresponding ortho-hydroxybenzoyl derivative.
Industrial Production Methods
Industrial production methods for 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxybenzoyl)pyrroles: These compounds share the hydroxybenzoyl group but differ in the core structure, which is a pyrrole ring instead of a benzopyranopyridine ring.
3-Cyanochromone: This compound has a similar benzopyran structure but with a cyano group instead of a hydroxybenzoyl group.
Uniqueness
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused benzopyranopyridine structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
924288-94-8 |
|---|---|
Fórmula molecular |
C19H11NO4 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-(2-hydroxybenzoyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H11NO4/c21-15-7-3-1-5-12(15)17(22)11-9-14-18(23)13-6-2-4-8-16(13)24-19(14)20-10-11/h1-10,21H |
Clave InChI |
SJCDTQKQKDTUDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC(=C3)C(=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)

![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)






![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
